2-bromoethylphosphonic Acid

Descripción general

Descripción

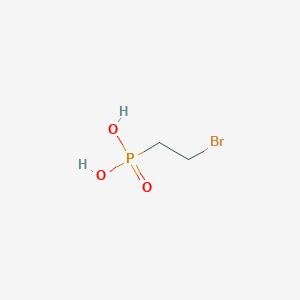

2-Bromoethylphosphonic acid is an organophosphorus compound with the molecular formula C2H6BrO3P. It is a colorless to slightly yellow liquid that is soluble in water and various organic solvents such as ethanol and ether. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Bromoethylphosphonic acid can be synthesized through the reaction of bromoethane with phosphonic acid. The process involves the slow addition of bromoethane to phosphonic acid, followed by heating to facilitate the reaction. The reaction mixture is then cooled and crystallized to obtain the final product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of specialized equipment to control the temperature and reaction rate, ensuring the safe handling of the reactants and products.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom in the 2-bromoethyl group acts as a leaving group, enabling nucleophilic substitution (SN2 or SN1 mechanisms). Common nucleophiles include amines, thiols, and alkoxides.

Example Reaction with Amines

Reaction with primary amines (e.g., methylamine) yields phosphonoethylamine derivatives:

Key Observations

-

Reactions proceed efficiently in polar aprotic solvents (e.g., DMF, acetonitrile) at 60–80°C .

-

Steric hindrance from the phosphonic acid group can slow substitution kinetics compared to simpler alkyl bromides.

Table 1: Nucleophilic Substitution Outcomes

Hydrolysis and Stability Under Acidic/Basic Conditions

The phosphonic acid group confers stability under acidic conditions but promotes hydrolysis of adjacent esters or sensitive functional groups.

Acidic Hydrolysis

Prolonged exposure to strong acids (e.g., HCl) can lead to partial decomposition:

-

Side reactions, such as benzoxazole ring opening in related compounds, occur if acidic byproducts accumulate .

Basic Conditions

In alkaline environments (pH > 10), the compound forms stable salts (e.g., sodium 2-bromoethylphosphonate), which are less reactive toward nucleophiles .

Oxidation Reactions

The phosphonic acid group resists oxidation, but the ethyl chain can undergo controlled oxidation.

Example Oxidation with KMnO₄

Under mild conditions, the bromoethyl group oxidizes to a carbonyl:

Table 2: Reactivity Comparison of Halogenated Ethylphosphonic Acids

| Compound | Halogen | Reaction Rate with NH₃ (Relative) | Stability in Acid |

|---|---|---|---|

| 2-Bromoethyl | Br | 1.0 | Moderate |

| 2-Chloroethyl | Cl | 0.3 | High |

| 2-Iodoethyl | I | 1.5 | Low |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Bioactive Properties

2-Bromoethylphosphonic acid exhibits bioactive properties that make it a candidate for drug development. Its structural analogy to phosphates allows it to interact with biological systems effectively. It has been investigated for its potential as:

- Antiviral Agents : Research indicates that phosphonic acids can serve as inhibitors of viral replication, potentially offering a pathway for developing antiviral drugs .

- Cancer Treatment : The compound's ability to target specific cellular pathways positions it as a candidate for cancer therapies, particularly through mechanisms involving γδ T cells which recognize non-peptidic antigens .

- Bone Targeting Agents : Due to its affinity for calcium ions, this compound can be utilized in drugs aimed at treating osteoporosis and other bone-related diseases .

Materials Science

Synthesis of Nanocomposites

In materials science, this compound is employed in the synthesis of organosoluble zirconium phosphonate nanocomposites. These materials are significant due to their unique properties, including:

- Improved Mechanical Strength : Nanocomposites exhibit enhanced mechanical properties compared to their conventional counterparts.

- Thermal Stability : The incorporation of phosphonic acids into polymer matrices improves thermal stability, making them suitable for high-temperature applications .

Surface Functionalization

The compound is also used for functionalizing surfaces, which enhances the interaction between materials at the molecular level. This application is crucial in developing advanced coatings and catalysts .

Analytical Chemistry

Chromatography Applications

this compound has applications in analytical chemistry, particularly in chromatography. Its ability to form stable complexes with metals allows it to be used in:

- Immobilized Metal Affinity Chromatography (IMAC) : This technique is essential for purifying proteins and other biomolecules by exploiting their affinity for metal ions .

- Chiral Separation Techniques : Phosphonic acids can be immobilized on silica supports to create chiral selectors for enantiomer separation in pharmaceutical analysis .

Case Study 1: Antiviral Properties

A study assessed the antiviral activity of various phosphonic acids, including this compound, against HIV. The findings indicated that these compounds could inhibit viral replication by interfering with the integrase enzyme responsible for viral DNA integration into the host genome .

Case Study 2: Bone Targeting

Research demonstrated that compounds containing phosphonic acid groups could effectively target bone tissue. In vivo studies showed that this compound derivatives accumulated in bone tissue, suggesting potential use in imaging and therapeutic agents for bone diseases .

Mecanismo De Acción

The mechanism of action of 2-bromoethylphosphonic acid involves its interaction with nucleophiles, leading to substitution reactions. The bromine atom in the compound is highly reactive and can be replaced by other nucleophiles, resulting in the formation of various derivatives. These reactions are facilitated by the presence of the phosphonic acid group, which stabilizes the intermediate species formed during the reaction .

Comparación Con Compuestos Similares

Ethylphosphonic Acid: Similar in structure but lacks the bromine atom.

Methylphosphonic Acid: Contains a methyl group instead of the bromoethyl group.

Phenylphosphonic Acid: Contains a phenyl group instead of the bromoethyl group.

Uniqueness: 2-Bromoethylphosphonic acid is unique due to the presence of the bromine atom, which makes it highly reactive and suitable for various substitution reactions. This reactivity distinguishes it from other phosphonic acids and makes it a valuable intermediate in organic synthesis .

Actividad Biológica

2-Bromoethylphosphonic acid (2-BEPA) is an organophosphorus compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and as a precursor for various pharmaceuticals. This article explores the biological activity of 2-BEPA, supported by research findings, case studies, and comparative data.

2-BEPA has the molecular formula CHBrOP and is characterized by its reactivity due to the presence of a bromine atom. It acts as a phosphonylating agent, which allows it to mimic phosphates and carboxylates in biological systems, potentially inhibiting metabolic enzymes. The compound is soluble in water and various organic solvents, making it suitable for diverse applications in organic synthesis and biological research .

Mechanism of Action:

- Target Enzymes: 2-BEPA primarily targets enzymes involved in phosphorylation processes, such as butyrylcholinesterase (BuChE).

- Inhibition Mechanism: It phosphorylates serine residues at the active sites of enzymes, thereby inhibiting their activity. This mechanism is similar to that observed with other phosphonates .

Enzyme Inhibition Studies

Research indicates that 2-BEPA exhibits significant inhibitory effects on BuChE, with varying potency across different species. For instance, studies show that the IC values for human plasma BuChE range from 6 to 23 µM, highlighting its effectiveness as an inhibitor .

Table 1: IC Values for BuChE Inhibition by Ethephon and Analogs

| Compound | IC (µM) | Species |

|---|---|---|

| Ethephon | 6-23 | Humans |

| This compound | Higher than ethephon | Various species |

| 2-Iodoethylphosphonic Acid | Higher than ethephon | Various species |

This table illustrates that while 2-BEPA has lower affinity compared to ethephon, it possesses higher phosphorylation rate constants, suggesting a rapid action mechanism .

Pharmacological Implications

The biological activity of 2-BEPA extends beyond enzyme inhibition. It has been studied for its potential roles in:

- Cancer Research: The compound's ability to modulate phosphorylation pathways can impact cellular processes related to cancer progression .

- Agricultural Applications: Similar phosphonic acids have been utilized as herbicides due to their biological activity against specific plant species .

Case Studies

- Phosphorylation Pathways: A study demonstrated that α-brominated phosphonates, including derivatives of 2-BEPA, can act as inhibitors of phosphate-recognizing proteins involved in signal transduction pathways. This suggests potential applications in developing therapeutic agents targeting diseases linked to aberrant phosphorylation .

- In Vivo Studies: Research involving animal models has shown that compounds similar to 2-BEPA exhibit anti-metastatic properties. For example, a derivative was tested in B16-F10 melanoma cells and demonstrated significant reductions in metastasis at specific dosages .

Comparative Analysis with Related Compounds

To further understand the unique properties of 2-BEPA, a comparison with similar compounds is useful:

Table 2: Comparison of Biological Activities Among Phosphonic Acids

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Ethylphosphonic Acid | Aliphatic | Moderate herbicidal activity |

| Methylphosphonic Acid | Aliphatic | Limited enzyme inhibition |

| This compound | Aliphatic with Bromine | Strong BuChE inhibitor |

This comparison highlights the enhanced biological activity of 2-BEPA due to its unique structural features .

Propiedades

IUPAC Name |

2-bromoethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6BrO3P/c3-1-2-7(4,5)6/h1-2H2,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKXVERGWXHHIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394218 | |

| Record name | 2-bromoethylphosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

999-82-6 | |

| Record name | P-(2-Bromoethyl)phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=999-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromoethylphosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Bromoethyl)phosphonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 2-bromoethylphosphonic acid in the context of the provided research?

A1: this compound acts as a crucial phosphonylating agent in synthesizing various phosphonic acid analogues of phospholipids. This involves reacting it with dialkyl glycerol ethers or ethylene glycol esters, ultimately leading to the formation of phosphonic acid analogues of diether L-α-cephalins, L-α-lecithins, or ethylene glycolphosphonic acid analogues of lecithins, respectively [, , , ].

Q2: Can you elaborate on the reaction mechanism involving this compound in the synthesis of these phosphonolipids?

A2: The synthesis generally involves a two-step process. Firstly, this compound, often in the presence of triethylamine, reacts with the hydroxyl group of the target molecule (e.g., dialkyl glycerol ether). This results in the displacement of the bromine atom by the oxygen, forming a phosphodiester bond and yielding an intermediate compound with a 2-bromoethyl group attached to the phosphorus atom.

Q3: Are there any advantages to using this compound over other potential reagents in this synthesis?

A3: While the articles don't directly compare different reagents, one advantage highlighted is the use of (2-N,N-dibenzylaminoethyl)phosphonic acid monochloride, a derivative of this compound, for synthesizing L-α-cephalin analogues. This method, compared to using (2-phthalimidoethyl)phosphonic acid monochloride, offers a simplified deprotection step via catalytic hydrogenolysis []. This suggests a potential for tunability and efficiency improvements in phosphonolipid synthesis using modified this compound derivatives.

Q4: What are the implications of successfully synthesizing these phosphonic acid analogues of phospholipids?

A4: These synthetic analogues are valuable tools for studying the biological roles of their natural phospholipid counterparts. For instance, the ethylene glycolphosphonic acid analogues of lecithins exhibit high water solubility and potent hemolytic activity []. By comparing their properties and activities with natural lecithins, researchers can glean insights into the structure-activity relationship of these biomolecules and potentially develop new molecules with tailored properties for various applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.